(S)-methyl 2-hydroxy-3-methylbutanoate
Overview
Description
(S)-methyl 2-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of hydroxy acids and derivatives It is the S-enantiomer of 2-hydroxy-3-methylbutanoate, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate typically involves the esterification of (S)-2-hydroxy-3-methylbutanoic acid. One common method is the reaction of (S)-2-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic esterification using lipases is a popular method due to its mild reaction conditions and high specificity. The process involves the use of immobilized lipases to catalyze the esterification of (S)-2-hydroxy-3-methylbutanoic acid with methanol.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (S)-methyl 2-oxo-3-methylbutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, (S)-methyl 2-hydroxy-3-methylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used in the presence of a strong acid catalyst.
Major Products
Oxidation: (S)-methyl 2-oxo-3-methylbutanoate
Reduction: (S)-methyl 2-hydroxy-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(S)-methyl 2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-methyl 2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as esterases and lipases, which catalyze its hydrolysis to (S)-2-hydroxy-3-methylbutanoic acid and methanol. This hydrolysis reaction is essential for its metabolic processing and utilization in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-methylbutanoate: Similar in structure but with an ethyl group instead of a methyl group.
®-methyl 2-hydroxy-3-methylbutanoate: The R-enantiomer of the compound, which has a different three-dimensional arrangement.
(S)-2-hydroxy-3-methylbutanoic acid: The corresponding acid form of the ester.
Uniqueness
(S)-methyl 2-hydroxy-3-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its S-enantiomeric form is crucial for its interaction with chiral environments, such as enzyme active sites, making it valuable in asymmetric synthesis and enzymatic studies.
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBMDFJWFIEDF-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458239 | |
Record name | Methyl (2S)-2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24347-63-5 | |
Record name | Methyl (2S)-2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl 2-hydroxy-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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